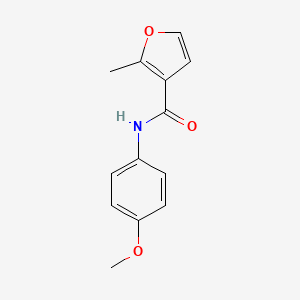

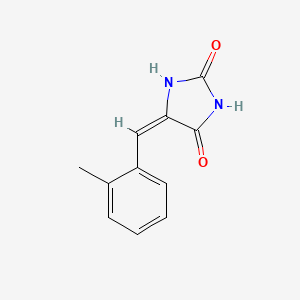

N-(4-methoxyphenyl)-2-methyl-3-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-methyl-3-furamide is a compound that has garnered attention in various fields of chemical research, including organic synthesis, materials science, and pharmacology. Its structure incorporates functional groups that make it a versatile precursor for further chemical modifications and applications in synthesizing complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including palladium-catalyzed coupling reactions and reactions with electrophilic and nucleophilic reagents. For instance, a novel synthesis route for a structurally similar compound, 5-methylfuro[3,2-c]quinolin-4(5H)-one, was developed using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing yield through various catalysts, bases, and solvents (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray diffraction techniques, providing insights into their crystalline forms and geometric parameters. For example, Demir et al. (2015) analyzed a related molecule's structure using X-ray diffraction, alongside theoretical DFT calculations, to understand its crystalline arrangement and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

Compounds like N-(4-methoxyphenyl)-2-methyl-3-furamide can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, to produce a wide range of derivatives. These reactions expand the compound's utility in synthetic chemistry for developing new materials and pharmacologically active molecules. Soliman and El-Sakka (2017) explored the reactions of a similar furanone compound with different reagents, highlighting the versatility of such molecules in chemical synthesis (Soliman & El-Sakka, 2017).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding a compound's behavior in various conditions. These properties are determined through experimental studies, such as thermal analysis and solubility tests, providing essential data for the compound's processing and application in different domains.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential applications in synthesis and technology. Studies on similar compounds have shown a range of reactivities with different reagents, offering insights into their potential use in creating new chemical entities with desired functionalities.

Applications De Recherche Scientifique

Structural Analysis and Antioxidant Activity

A study by Demir et al. (2015) focused on the molecular structure and antioxidant activity of a closely related compound, demonstrating the use of X-ray diffraction, IR spectroscopy, and DFT calculations for structural analysis. The research highlighted the compound's potential in antioxidant applications, evidenced by DPPH free radical scavenging tests (Demir et al., 2015).

Synthetic Utility in Organic Chemistry

The Weinreb amide, a derivative within the same chemical family, has been extensively used as an acylating agent and an aldehyde equivalent in synthetic organic chemistry. Its applications are widespread in heterocyclic chemistry, total synthesis, and industrial-scale pharmaceutical production (Balasubramaniam & Aidhen, 2008).

Application in Polymer and Materials Science

Research by Reihmann and Ritter (2001) explored the enzymatic copolymerization of N-(4-hydroxyphenyl)-2-furamide derivatives, highlighting their application in creating crosslinked materials through Diels-Alder and cycloaddition reactions. This demonstrates the compound's utility in developing advanced materials with specific thermal and mechanical properties (Reihmann & Ritter, 2001).

Anticancer and Biological Activities

A study by Hassan et al. (2014) synthesized derivatives that showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This suggests potential applications in the development of novel anticancer agents (Hassan, Hafez, & Osman, 2014).

Coordination Chemistry for Biological Activity

Ahmed et al. (2013) reported on cobalt and cadmium complexes derived from heterocyclic Schiff-bases containing methoxyphenyl groups, showing antimicrobial activity. This indicates the compound's relevance in creating metal-based drugs or biologically active materials (Ahmed, Yousif, & Al-Jeboori, 2013).

Orientations Futures

The future directions for the study of N-(4-methoxyphenyl)-2-methyl-3-furamide could include further investigation of its synthesis, structure, properties, and potential applications. For instance, N-(4-methoxyphenyl)pentanamide, a simplified derivative of Albendazole, has shown significant antiparasitic activity against the nematode Toxocara canis, suggesting potential for the development of novel anthelmintic agents .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9-12(7-8-17-9)13(15)14-10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGGUKGQVCSNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)